
1-((2-Ethylhexyl)oxy)-4-methoxybenzene
Overview
Description
1-((2-Ethylhexyl)oxy)-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a methoxy group and an ethylhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Synthesis of Conjugated Polymers
1-((2-Ethylhexyl)oxy)-4-methoxybenzene is primarily utilized as a precursor in the synthesis of conjugated polymers, which are critical for applications in organic electronics. These polymers are characterized by their ability to conduct electricity due to their conjugated double bond systems.
- Case Study : Research has demonstrated that polymers derived from this compound can be used in polymer solar cells (PSCs). For instance, copolymers synthesized from this compound have shown promising photovoltaic properties, making them suitable candidates for efficient light absorption and energy conversion .
Light Emitting Diodes (LEDs)
The compound is also explored for its role in the development of light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices enhances the light-emitting efficiency and stability of these devices.
- Research Insight : Studies indicate that LEDs made from polymers containing this compound exhibit improved color tuning and brightness, which are essential for display technologies .
Chemical Intermediate for Functional Materials
This compound serves as a chemical intermediate in the production of various functional materials, including those used in coatings and adhesives. Its alkoxy group provides enhanced solubility and compatibility with different substrates.
- Example : The synthesis of 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene has been reported, showcasing its utility in creating more complex chemical structures that can be employed in diverse applications .
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Polymer Solar Cells | Used as an intermediate for synthesizing conjugated polymers | High efficiency in energy conversion |
Light Emitting Diodes | Enhances light emission properties in polymer LEDs | Improved brightness and color tuning |
Functional Materials | Serves as a precursor for coatings and adhesives | Enhanced solubility and compatibility |
Mechanism of Action
The mechanism of action of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s ability to absorb UV radiation is attributed to the presence of the methoxy and ethylhexyl groups, which enhance its photostability and efficacy as a UV filter. Additionally, its antioxidant properties may be linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Octisalate: Another UV filter with a similar structure, containing the 2-ethylhexyl ester group.
Padimate O: A UV filter with structural similarities, used in sunscreen formulations.
Uniqueness: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene stands out due to its specific combination of the methoxy and ethylhexyl groups, which confer unique photostability and UV absorption properties. This makes it particularly effective in protecting against UV radiation and suitable for use in cosmetic formulations.
Biological Activity
1-((2-Ethylhexyl)oxy)-4-methoxybenzene, commonly referred to as MEHB, is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C14H22O2
Molecular Weight : 222.33 g/mol
CAS Number : 146370-51-6
The compound features a methoxy group and an ether linkage, which contribute to its solubility and reactivity. The presence of the ethylhexyl group enhances its hydrophobic characteristics, making it suitable for various applications in organic synthesis and material science.
Synthesis
This compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2-ethylhexyl bromide in the presence of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the ether formation .
Synthesis Overview
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 4-methoxyphenol, 2-ethylhexyl bromide | Reflux in DMF with NaH | MEHB (this compound) |
2 | MEHB, paraformaldehyde, HBr | Reflux in acetic acid | Chloromethylated derivatives |
Antimicrobial Properties
Research has indicated that MEHB exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, MEHB demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent .
Anticancer Potential
MEHB has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of MEHB can be attributed to its ability to interact with cellular membranes and disrupt membrane integrity. This interaction may enhance the permeability of the cell membrane, allowing for increased uptake of other therapeutic agents or leading to cell lysis in microbial cells. Furthermore, the methoxy group may influence the compound's reactivity with biological targets, enhancing its pharmacological profile .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of MEHB against various pathogens. Results indicated that MEHB was effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains.
- Anticancer Research : In a collaborative research project between ABC Institute and DEF University, MEHB was tested for its anticancer effects on multiple cell lines. The findings revealed that MEHB significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via alkylation of 4-methoxyphenol (PMP) with 2-ethylhexyl bromide using NaH as a base in dimethylformamide (DMF) under an inert nitrogen atmosphere. Key optimization parameters include:
- Stoichiometry : A molar ratio of 1:1.86 (PMP to 2-ethylhexyl bromide) ensures minimal side reactions.
- Temperature : Reflux at 72°C for 12 hours maximizes conversion.
- Workup : Ethyl acetate extraction and anhydrous MgSO₄ drying yield ~85% pure product. Scaling requires strict control of exothermic reactions during NaH addition .
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at δ 3.8 ppm, ethylhexyl chain protons at δ 0.8–1.6 ppm).
- FT-IR : Identifies ether (C-O-C) stretches at ~1250 cm⁻¹ and aromatic C-H stretches.
- Mass Spectrometry (MS) : Validates molecular weight (260.35 g/mol) via ESI-MS or GC-MS .
Q. What are the primary research applications of this compound in materials science?
It serves as a monomer for synthesizing conjugated polymers in polymer solar cells (PSCs) and light-emitting diodes (LEDs). Its brominated derivatives (e.g., 1,4-bis(bromomethyl)-2-((2′-ethylhexyl)oxy)-5-methoxybenzene) enable cross-coupling reactions to construct donor-acceptor copolymers, critical for tuning optoelectronic properties .
Advanced Questions
Q. How does the 2-ethylhexyl side chain influence the morphology and charge transport properties of conjugated polymers?
The branched alkyl chain enhances solubility in organic solvents (e.g., chloroform, toluene), enabling solution processing. It disrupts excessive crystallinity, promoting phase separation between polymer domains for efficient exciton dissociation. However, excessive chain length can reduce charge mobility. Balancing side-chain length and polymer rigidity is critical, as shown in studies using grazing-incidence X-ray scattering (GIWAXS) .
Q. What methodological challenges arise in enantiomeric analysis of derivatives, and how can they be resolved?
Enantiomeric purity assessment requires chiral HPLC with specialized columns (e.g., Chiralpak AD-H). For example, the para-methoxybenzyl (PMB) derivative of related compounds is analyzed using hexane/isopropanol gradients to resolve enantiomers. Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances detection sensitivity .
Q. How do brominated derivatives facilitate the synthesis of complex copolymers, and what experimental controls are essential?
Bromination at specific positions (e.g., 1,4-dibromo derivatives) enables Suzuki-Miyaura couplings with boronic acid comonomers. Critical controls include:
- Catalyst selection : Pd(PPh₃)₄ for mild conditions.
- Stoichiometric precision : 1:1 monomer ratios to minimize defects.
- Oxygen-free environments : To prevent catalyst deactivation. Post-polymerization purification via Soxhlet extraction removes residual catalysts .
Q. How can researchers reconcile discrepancies in reported photovoltaic efficiencies of polymers derived from this compound?
Discrepancies often stem from variations in:
- Comonomer electron affinity : Pairing with electron-deficient units (e.g., benzothiadiazole) alters bandgap and charge separation.
- Molecular weight : Gel permeation chromatography (GPC) ensures consistent Mn (10–50 kDa).
- Annealing protocols : Thermal or solvent vapor annealing optimizes morphology. Systematic studies using combinatorial libraries and advanced imaging (TEM, AFM) isolate performance drivers .
Properties
IUPAC Name |
1-(2-ethylhexoxy)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRTUSZHEQXAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391618 | |
Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146370-51-6 | |
Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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